1,5-Dibromopentane

Catalog No.
S579700
CAS No.
111-24-0
M.F
C5H10Br2
M. Wt
229.94 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromopentane

CAS Number

111-24-0

Product Name

1,5-Dibromopentane

IUPAC Name

1,5-dibromopentane

Molecular Formula

C5H10Br2

Molecular Weight

229.94 g/mol

InChI

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2

InChI Key

IBODDUNKEPPBKW-UHFFFAOYSA-N

SMILES

C(CCBr)CCBr

Synonyms

1,5-Pentanedibromide; NSC 5373; Pentamethylene Bromide; Pentamethylene Dibromide

Canonical SMILES

C(CCBr)CCBr

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Origin and Significance:

1,5-Dibromopentane is not a naturally occurring compound. It is synthesized in laboratories for use as a versatile building block in organic synthesis []. Its significance lies in its ability to introduce two bromine atoms at specific positions within a molecule, allowing for further chemical transformations (1).


Molecular Structure Analysis

Key Features:

The key features of 1,5-Dibromopentane's structure are:

  • Alkane Chain: The five-carbon chain (pentane) forms the backbone of the molecule, classified as an alkane due to only single bonds between the carbon atoms [].
  • Dibrominated Ends: Two bromine atoms are attached to the first and fifth carbon atoms, creating a symmetrical structure [].

Notable Aspects:

The presence of the two bromine atoms activates the neighboring carbon atoms, making them more susceptible to nucleophilic attack, a crucial aspect for its application in organic synthesis [].


Chemical Reactions Analysis

Synthesis:

1,5-Dibromopentane is typically synthesized by the reaction of 1,5-pentanediol with hydrobromic acid (HBr) [].

Balanced Chemical Equation:

HOCH2CH2CH2CH2CH2OH + 2 HBr → BrCH2CH2CH2CH2CH2Br + 2 H2O (1)

Other Relevant Reactions:

1,5-Dibromopentane serves as a precursor for various organic compounds. Here are some examples:

  • Preparation of 1,5-di-Grignard Reagent: Treatment with magnesium metal in an appropriate ether solvent yields the 1,5-di-Grignard reagent, a powerful nucleophile used in carbon-carbon bond formation reactions [, ].
  • Synthesis of Derivatives: It can be used to prepare derivatives of 5-pyrazolones and O-alkylated phloroglucinol derivatives, which form the core of certain polymers [].

Mechanism of Action (Not Applicable):

1,5-Dibromopentane is not a biological molecule and does not have a mechanism of action within living systems.

Physical and Chemical Properties

  • Melting Point: Not readily available.
  • Boiling Point: 222 °C.
  • Solubility: Insoluble in water, but soluble in organic solvents like dichloromethane, chloroform, and ether [].
  • Stability: Stable under normal storage conditions [].

XLogP3

2.8

Boiling Point

222.3 °C

Melting Point

-39.5 °C

UNII

B8Q228QYS1

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

111-24-0

Wikipedia

1,5-dibromopentane

General Manufacturing Information

Pentane, 1,5-dibromo-: ACTIVE

Dates

Modify: 2023-08-15

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